molecular formula C19H17NO3 B5597855 2,5-dimethyl-N-(3-phenoxyphenyl)furan-3-carboxamide

2,5-dimethyl-N-(3-phenoxyphenyl)furan-3-carboxamide

Cat. No.: B5597855
M. Wt: 307.3 g/mol
InChI Key: ZAQRMSLIQQNPJW-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(3-phenoxyphenyl)furan-3-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

The synthesis of 2,5-dimethyl-N-(3-phenoxyphenyl)furan-3-carboxamide typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general synthetic route involves the coupling of 2-bromo-5-nitrofuran with 3-phenoxyphenylboronic acid under microwave irradiation in the presence of a palladium catalyst and a base such as potassium carbonate . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2,5-Dimethyl-N-(3-phenoxyphenyl)furan-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

2,5-Dimethyl-N-(3-phenoxyphenyl)furan-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(3-phenoxyphenyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby preventing bacterial growth and proliferation . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

2,5-Dimethyl-N-(3-phenoxyphenyl)furan-3-carboxamide can be compared with other furan derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the combination of the furan ring with the phenoxyphenyl group, which imparts distinct biological and chemical properties.

Properties

IUPAC Name

2,5-dimethyl-N-(3-phenoxyphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-13-11-18(14(2)22-13)19(21)20-15-7-6-10-17(12-15)23-16-8-4-3-5-9-16/h3-12H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQRMSLIQQNPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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